Bentonite

Catalog No.
S925117
CAS No.
1318-93-0
M.F
Al2H2O12Si4
M. Wt
360.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bentonite

CAS Number

1318-93-0

Product Name

Bentonite

IUPAC Name

dialuminum;tetrakis(dioxosilane);tris(oxygen(2-));hydrate

Molecular Formula

Al2H2O12Si4

Molecular Weight

360.31 g/mol

InChI

InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2

InChI Key

GUJOJGAPFQRJSV-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water and common organic solvents
Solubility in water: none

Synonyms

1090B; 1095B; AMS; AMS (mineral); Alabama Blue Clay; Albagen 4439; Amcol A;Amcol B; Amcol L; Amcol V; Aquaset; Arcillite; BP 188; BP 188 (mineral); BP Colloidal Clay; BPS 2003; BPW 009 ;BPW 009-10 ;BPW 009-3; BPW 015-10; Bedelix; Ben-A-Gel; Ben-A-Ge

Canonical SMILES

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]

The exact mass of the compound Montmorillonite is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Absorbent; Bulking; Emulsion stabilizing; Stabilizing; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Environmental Remediation

One of the most widely explored applications of montmorillonite in scientific research lies in environmental remediation. Its high adsorption capacity allows it to effectively remove various pollutants from contaminated water and soil. Studies have shown its potential in:

  • Removing heavy metals: Montmorillonite's charged surfaces can bind to positively charged heavy metal ions, such as lead, cadmium, and arsenic, facilitating their removal from aqueous solutions [].
  • Adsorbing organic pollutants: The layered structure of montmorillonite can trap organic pollutants like pesticides and pharmaceuticals, preventing their further spread in the environment [].

Drug Delivery Systems

Due to its ability to interact with various molecules and controlled release properties, montmorillonite holds promise in the development of novel drug delivery systems. Research explores its potential in:

  • Enhancing drug solubility: Montmorillonite can improve the solubility of poorly soluble drugs, leading to increased bioavailability and therapeutic efficacy [].
  • Controlled drug release: The swelling behavior of montmorillonite allows for sustained and controlled release of drugs over a prolonged period, potentially improving patient compliance and reducing side effects [].

Nanotechnology and Material Science

The unique properties of montmorillonite at the nanoscale have opened doors for its exploration in various nanotechnology and material science applications. Research focuses on:

  • Reinforcing composites: When incorporated into polymers, montmorillonite nanoparticles can enhance the mechanical properties of composite materials, leading to improved strength and durability [].
  • Developing functional materials: The ability of montmorillonite to interact with specific molecules makes it a promising candidate for developing sensors, catalysts, and other functional materials with tailored properties [].

Montmorillonite is a naturally occurring clay mineral belonging to the smectite group, characterized by its unique layered structure. Its chemical formula can be represented as (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2nH2O(Na,Ca)_{0.33}(Al,Mg)_2(Si_4O_{10})(OH)_2\cdot nH_2O, indicating that it consists of hydrated sodium calcium aluminum magnesium silicate. The mineral is named after Montmorillon, France, where it was first identified. Montmorillonite features a 2:1 layer structure, comprising two tetrahedral sheets of silica sandwiching a central octahedral sheet of alumina. This arrangement allows for significant cation exchange capacity and swelling properties when in contact with water, making it a versatile material in various applications .

Montmorillonite's unique structure and properties make it valuable in several research applications. Here are some key mechanisms:

  • Adsorption

    Montmorillonite has a high cation exchange capacity (CEC), meaning it can adsorb and release various positively charged ions (cations) from its surroundings []. This property is crucial in environmental research for studies on pollutant remediation. For example, montmorillonite can be used to remove heavy metals from contaminated soil or water.

  • Catalysis

    The layered structure and presence of metal cations make montmorillonite a potential catalyst for various chemical reactions. Research is ongoing to explore its use in processes like cracking reactions in petroleum refining.

  • Rheological modification

    Montmorillonite suspensions can significantly increase the viscosity of fluids []. This property is valuable in drilling mud formulations, where it helps to suspend drilled solids and cool the drill bit [].

.
  • Environmental Remediation: Effective in adsorbing pollutants from water and soil, including heavy metals and organic contaminants.
  • Pharmaceuticals: Incorporated into formulations for gastrointestinal health due to its adsorptive properties.
  • Construction: Used as an additive in cement and concrete for improving durability and workability .
  • Montmorillonite has shown potential biological activity, particularly in the context of gastrointestinal health. It may provide protective effects on the digestive tract mucosa, acting as an adsorbent for toxins and pathogens. Studies have indicated that montmorillonite can bind heavy metals and other harmful substances, thereby reducing their bioavailability and toxicity . Its use in pharmaceuticals has been explored due to these properties.

    Montmorillonite can be synthesized through various methods:

    • Natural Weathering: It forms from the alteration of volcanic ash or other aluminosilicate minerals over extended periods.
    • Hydrothermal Synthesis: Involves the treatment of aluminosilicate precursors under high temperature and pressure conditions.
    • Sol-Gel Process: A method where a colloidal solution transitions into a solid gel phase, allowing for controlled synthesis of montmorillonite with specific properties .

    Research on montmorillonite interactions has focused on its ability to adsorb various cations and organic molecules. Studies have demonstrated that cationic surfactants are strongly adsorbed onto montmorillonite surfaces through ionic bonding mechanisms. This property is crucial for applications in environmental science and materials engineering, where controlling the adsorption characteristics can enhance performance .

    Montmorillonite shares similarities with several other clay minerals but possesses unique characteristics that distinguish it:

    CompoundChemical FormulaUnique Features
    Bentonite(Na,Ca)(Al,Mg)2(Si4O10)(OH)2·nH2OHigh swelling capacity; often used in drilling fluids.
    KaoliniteAl2Si2O5(OH)4Non-swelling; used primarily in ceramics and paper.
    IlliteKAl2(Si3Al)O10(OH)2·H2OLess swelling than montmorillonite; common in sedimentary rocks.
    Saponite(Na,Ca)(Mg,Fe)3Si4O10(OH)2·nH2OSimilar structure but different cation composition; used in cosmetics.

    Montmorillonite's high cation exchange capacity, significant swelling ability, and catalytic properties make it particularly valuable compared to these similar compounds .

    Taxonomic Position within Smectite Group

    Montmorillonite occupies a fundamental position within the smectite group of clay minerals, representing the dioctahedral subgroup of these 2:1 phyllosilicates [1] [5]. The mineral belongs to the broader classification of phyllosilicates, specifically categorized under the Dana classification system as class 71.03.01a.02, which designates phyllosilicate sheets of six-membered rings with 2:1 clays in the dioctahedral smectite group [2] [28]. Under the Strunz classification system, montmorillonite is classified as 9.EC.40, indicating its position within silicates as phyllosilicates with mica sheets composed of tetrahedral and octahedral nets [28].

    The smectite group encompasses minerals characterized by a 2:1 layer structure with a layer charge of approximately -0.2 to -0.6 per formula unit [5]. Montmorillonite is distinguished within this group as a dioctahedral smectite, where the octahedral sheet contains predominantly trivalent cations such as aluminum, with approximately two-thirds of the octahedral sites occupied [1] [5]. The general chemical formula for montmorillonite is (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O, reflecting its variable hydration state and cation composition [1] [3].

    The taxonomic classification of montmorillonite within the smectite group is further refined by its charge characteristics, where greater than 50% of the octahedral charge originates from isomorphous substitution of magnesium for aluminum in the central alumina plane [1]. This distinguishes it from beidellite, another member of the smectite group, which exhibits greater than 50% tetrahedral charge from aluminum substitution for silicon in the silica sheet [1]. The montmorillonite-beidellite series represents a continuous solid solution with varying charge distributions between octahedral and tetrahedral layers [29].

    Taxonomic HierarchyClassification
    Major ClassSilicates [28]
    ClassPhyllosilicate sheets of six-membered rings [28]
    Type2:1 clays [28]
    GroupSmectite group (Dioctahedral) [28]
    Dana Code71.03.01a.02 [28]
    Strunz Code9.EC.40 [28]

    Crystallographic Relationship to Other Phyllosilicates

    Montmorillonite exhibits a characteristic 2:1 phyllosilicate structure, distinguishing it fundamentally from 1:1 phyllosilicates through its crystallographic arrangement [12] [15]. The crystal structure consists of two tetrahedral sheets of silica sandwiching a central octahedral sheet of alumina, creating a sandwich-like layered structure [1] [6]. This 2:1 arrangement places montmorillonite in the same structural category as other phyllosilicates including illite, vermiculite, and the mica group minerals [13] [15].

    The tetrahedral sheets in montmorillonite are composed of silicon-oxygen tetrahedra arranged in hexagonal networks, where three of the four oxygen atoms in each tetrahedron are shared with adjacent tetrahedra [8] [9]. The fourth oxygen, termed the apical oxygen, points toward the octahedral sheet and participates in the linkage between tetrahedral and octahedral layers [8] [12]. The octahedral sheet exhibits a gibbsite-like structure where aluminum and magnesium cations occupy octahedral coordination sites surrounded by oxygen atoms from the tetrahedral sheets and hydroxyl groups [8] [12].

    The crystallographic relationship between montmorillonite and other phyllosilicates is fundamentally determined by the layer stacking sequence and interlayer bonding mechanisms [10] [11]. Unlike micas, which exhibit strong interlayer bonding through potassium ions, montmorillonite displays weak van der Waals forces between layers, allowing for significant expansion and contraction with hydration [1] [15]. This expandable nature distinguishes montmorillonite from non-expandable phyllosilicates such as kaolinite and chlorite [13] [19].

    The monoclinic crystal system of montmorillonite, with space group C2/m, reflects the asymmetric arrangement of its layered structure [2] [28]. The unit cell parameters demonstrate the relationship between tetrahedral and octahedral dimensions, with typical values of a = 5.17 Å, b = 8.94 Å, c = 9.95 Å, and β = 99.9° [2]. These crystallographic parameters illustrate the structural accommodation required for the misfit between tetrahedral and octahedral sheets, which is fundamental to understanding the phyllosilicate structure [10] [11].

    Comparative Mineralogy with Kaolinite and Illite

    The comparative mineralogy of montmorillonite, kaolinite, and illite reveals fundamental differences in structural architecture, chemical composition, and physical properties that reflect their distinct formation environments and geological significance [13] [15] [17]. These three clay minerals represent the most important phyllosilicate groups encountered in sedimentary and diagenetic environments, each exhibiting characteristic behaviors that distinguish their geological and engineering applications [13] [16] [19].

    Structurally, the most significant distinction lies in the layer architecture of these minerals [15] [17]. Kaolinite exhibits a 1:1 structure consisting of one tetrahedral silica sheet bonded to one octahedral alumina sheet, resulting in the chemical formula Al₂Si₂O₅(OH)₄ [13] [15] [17]. This contrasts markedly with both montmorillonite and illite, which possess 2:1 structures where an octahedral sheet is sandwiched between two tetrahedral sheets [13] [15] [16]. The structural difference fundamentally controls the physical and chemical properties of these minerals, particularly their swelling behavior and cation exchange capacity [14] [17].

    The interlayer bonding mechanisms distinguish montmorillonite and illite despite their similar 2:1 structures [15] [16] [18]. Montmorillonite exhibits weak van der Waals forces between layers, allowing for significant interlayer expansion and high cation exchange capacity [1] [19]. Illite, conversely, contains interlayer potassium ions that create stronger electrostatic bonds, preventing layer expansion and resulting in non-swelling behavior [15] [16] [18]. This fundamental difference explains why montmorillonite can absorb substantial quantities of water and undergo volume changes of up to 30%, while illite remains dimensionally stable [15] [19].

    Chemical composition variations reflect the different formation conditions and parent materials of these clay minerals [13] [15] [18]. Montmorillonite typically contains exchangeable cations including sodium, calcium, and magnesium in interlayer positions, with the general formula (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O [1] [17]. Kaolinite exhibits a more restricted composition with the ideal formula Al₂Si₂O₅(OH)₄, showing minimal substitution and no interlayer cations [15] [17]. Illite demonstrates intermediate characteristics with potassium as the dominant interlayer cation and a formula approximating K(Al,Mg,Fe)₂(Si,Al)₄O₁₀(OH)₂·nH₂O [13] [15].

    PropertyMontmorilloniteKaoliniteIllite
    Layer Structure2:1 [15] [17]1:1 [15] [17]2:1 [15] [16]
    Interlayer BondingVan der Waals forces [19]Hydrogen bonds [16]Potassium ions [15] [16]
    Swelling CapacityHigh (up to 30%) [15]None [17]None to minimal [15] [18]
    Cation Exchange CapacityHigh [1] [19]Low [14] [17]Low [15] [18]
    Crystal SystemMonoclinic [2]Triclinic [17]Monoclinic [15]
    Typical FormationVolcanic ash alteration [4] [25]Feldspar weathering [15]Mica/feldspar alteration [15]

    The thermal stability and dehydroxylation behavior of these clay minerals provide additional comparative insights [6] [15]. Montmorillonite typically undergoes dehydroxylation at temperatures around 450-500°C, with structural breakdown occurring at higher temperatures [6]. Kaolinite exhibits characteristic dehydroxylation around 450-600°C, transforming to metakaolinite before eventual breakdown [15]. Illite demonstrates greater thermal stability due to its potassium interlayer bonding, with dehydroxylation occurring at higher temperatures than montmorillonite [15] [18].

    Mineral Associations and Paragenetic Sequences

    Montmorillonite occurs in characteristic mineral assemblages that reflect its formation environments and diagenetic evolution, providing crucial insights into geological processes and hydrothermal alteration sequences [4] [21] [25]. The mineral associations of montmorillonite are primarily controlled by temperature, pH conditions, silica activity, and the chemistry of parent materials, particularly volcanic ash and basic igneous rocks [4] [21] [25].

    In hydrothermal alteration environments, montmorillonite typically occurs within the argillic alteration facies, forming through hydrolysis reactions at relatively neutral pH values (approximately 5.5-7) and temperatures below 160°C [21]. The characteristic mineral association in these settings includes cristobalite, zeolites, biotite, quartz, orthoclase, dolomite, amphiboles, pyroxenes, olivine, calcite, gypsum, pyrite, and limonite [4] [27]. This assemblage reflects the progressive alteration of volcanic glass and primary silicate minerals under oxidizing to mildly reducing conditions [21] [25].

    The paragenetic sequence of montmorillonite formation typically begins with the alteration of volcanic ash, particularly rhyolitic to andesitic compositions, under alkaline conditions with poor drainage [4] [25]. The initial stages involve the breakdown of volcanic glass and feldspar, releasing silica, alumina, and alkali elements into solution [25]. Montmorillonite crystallizes as a secondary mineral when magnesium, calcium, sodium, and potassium remain in the soil or sedimentary environment rather than being leached away [4] [21].

    Zeolite-montmorillonite associations are particularly significant in diagenetic sequences, where clinoptilolite and heulandite frequently co-occur with montmorillonite in altered volcanic ash beds [25]. The paragenetic relationship suggests that clinoptilolite may form first from volcanic ash alteration, followed by its partial conversion to montmorillonite through desilification processes, with cristobalite evolving as a byproduct [25] [26]. This sequence reflects changing pore water chemistry during burial diagenesis, with decreasing silica activity favoring montmorillonite over zeolite phases [25].

    Interstratification relationships represent another important aspect of montmorillonite paragenesis, where the mineral commonly forms mixed-layer assemblages with chlorite, muscovite, illite, cookeite, and kaolinite [1] [27]. These interstratified minerals reflect transitional conditions between different alteration environments or progressive diagenetic evolution [1] [21]. The transformation of montmorillonite to illite during burial diagenesis represents a well-documented paragenetic sequence, where increasing temperature and potassium availability drive the conversion through mixed-layer illite-montmorillonite intermediates [15] [18].

    Formation EnvironmentAssociated MineralsTemperature RangepH Conditions
    Argillic AlterationCristobalite, zeolites, quartz [4] [21]<160°C [21]5.5-7 [21]
    Bentonite BedsClinoptilolite, heulandite, cristobalite [25]<100°C [25]Alkaline [25]
    Soil FormationQuartz, feldspar, calcite [4]Surface conditions [4]Variable [4]
    Marine SedimentsDolomite, gypsum, pyrite [4] [27]<50°C [4]Near neutral [4]

    The occurrence of montmorillonite in specific geological formations provides additional insights into paragenetic relationships [23] [25]. In the Tertiary formations of Alabama, montmorillonite occurs in association with clinoptilolite and cristobalite in diagenetic mineral assemblages derived from volcanic ash alteration [25]. These associations demonstrate the complex interplay between original ash composition, burial conditions, and pore water chemistry in controlling the final mineral assemblage [25] [26].

    Physical Description

    NKRA; Dry Powder, Pellets or Large Crystals; Dry Powder; Other Solid; Dry Powder, Other Solid
    A clay (aluminum silicate) that varies in color from yellow-white to almost black; As a powder, it is cream colored to pale brown. It forms gels when water is added. [Merck Index]
    Off-white powder; [Acros Organics MSDS]
    GREY TO WHITE POWDER OR LUMPS.

    Color/Form

    A clay containing appreciable amounts of the clay mineral montmorillonite; light yellow or green, cream, pink, gray to black solid
    The color in the massive condition varies from yellowish-white to almost black. The powder is cream colored to pale brown.
    Light to cream-colored impalpable powder
    The Clay Spur benonite usually ranges from 0.5 to 2 meters thick ... generally light yellowish green on the outcrop, becoming bluish green away from the outcrop.
    For more Color/Form (Complete) data for BENTONITE (8 total), please visit the HSDB record page.
    Powde

    Hydrogen Bond Acceptor Count

    12

    Hydrogen Bond Donor Count

    1

    Exact Mass

    359.825408 Da

    Monoisotopic Mass

    359.825408 Da

    Heavy Atom Count

    18

    Taste

    Tasteless

    Density

    Relative density (water = 1): 2.5

    Odor

    Odorless

    Decomposition

    Hazardous decomposition products formed under fire conditions. - Aluminum oxide, silicon oxides

    Melting Point

    >1200Â °C

    UNII

    A585MN1H2L
    A3N5ZCN45C

    Therapeutic Uses

    Ther (VET): The efficacy of locally produced bentonite was evaluated with respect to ameliorating the adverse effects of aflatoxins (AF) in piglets fed AF contaminated diets. Forty eight piglets were randomly assigned to one of four treatments: 1) 0 g of bentonite and 0 ug AF/kg feed (control); 2) 4 g of bentonite plus 200 ug AF/kg feed (AF + Bento 4); 3) 5 g of bentonite plus 200 ug AF/kg feed (AF + Bento 5) and 4) 0 g of bentonite plus 200 ug AF/kg feed (AFA). Piglets in the AFA treatment had lower overall average daily weight gain (ADG), feed conversion efficiency, albumin (ALB) and total protein (TP) compared to the control diet, while mean serum leukocyte and enzyme activities (glutamic-oxalacetic transaminase (GOT), glutamic-pyruvic transaminase (GPT), gamma glutamyltransferase (GGT), alkaline phosphatase (ALP) and lactic dehydrogenase (LDH)) were significant increased. The inclusion of bentonite at 0.4% or 0.5% in the AF contaminated diet restored the lower performance, feed efficiency and abnormal blood profiles of the piglets given AF and no differences between 0.4 and 0.5% inclusion of bentonite. The findings in the present study provide critically needed confirmation that bentonite has the ability to reduce the adverse effects of AF.
    Ther (VET): Bentonite was compared with activated charcoal as therapy for lantana poisoning in calves dosed 5 d previously with leaf material of the common pink-edged red taxon of Lantana camara. Both therapies were given by stomach tube as a single dose at 5 g/kg. Five of 6 calves in each of the groups given bentonite and activated charcoal recovered while 5 of 6 calves in the control group died. Calves given bentonite took 3 d longer on average to recover fully than those given activated charcoal but the effects of the 2 therapies on plasma total bilirubin concentrations were statistically indistinguishable. Bentonite was judged to have promise as a cheap alternative to activated charcoal for therapy of lantana poisoning of cattle.
    Immediate administration of an absorbent after ingestion is likely to improve the outcome of a paraquat ingestion. Bentonite (75% suspension) & fuller's earth (30% suspension) in an adult dose of 100 to 150 g each, are thought to be the most effective. /Paraquat and Diquat Herbicides/
    Antidotes
    EXPL THER The subretinal transplantation of retinal pigment epithelial cells (RPE cells) grown on polymeric supports may have interest in retinal diseases affecting RPE cells. In this study, montmorillonite based polyurethane nanocomposite (PU-NC) was investigated as substrate for human RPE cell growth (ARPE-19 cells). The ARPE-19 cells were seeded on the PU-NC, and cell viability, proliferation and differentiation were investigated. The results indicated that ARPE-19 cells attached, proliferated onto the PU-NC, and expressed occludin. The in vivo ocular biocompatibility of the PU-NC was assessed by using the HET-CAM; and through its implantation under the retina. The direct application of the nanocomposite onto the CAM did not compromise the vascular tissue in the CAM surface, suggesting no ocular irritancy of the PU-NC film. The nanocomposite did not elicit any inflammatory response when implanted into the eye of rats. The PU-NC may have potential application as a substrate for RPE cell transplantation.

    Mechanism of Action

    The mechanism by which bentonite increases susceptibility is unknown. /Investigators/ however, postulated that enzyme inhibition by bentonite may be a factor, based on their in vitro observation that a low concentration of bentonite can totally suppress the activity of human leukocyte elastase, an enzyme important in the destruction of microorganisms phagocytized by neutrophils.

    Impurities

    Cheto Arizona bentonite contains a small amount of kaolinite with quartz, micas, and feldspars as common non-clay impurities.
    The principle constituent is Montmorillonite. However, other minerals such as illite, kaolinite, and nonargillaceous detrital minerals can be present. Most Bentonites appear relatively pure and other mineral contributions rarely exceed 10%. Cristobalite is often present. Montmorillonite compositions frequently vary either in its lattice structure or in the exchangeable ions present.

    Wikipedia

    Montmorillonite
    Bentonite

    Use Classification

    EPA Safer Chemical Functional Use Classes -> Defoamers;Processing Aids and Additives
    Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
    Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes
    Cosmetics -> Emulsion stabilizing; Absorbent; Cosmetic colorant; Viscosity controlling; Bulking; Stabilizing

    Methods of Manufacturing

    Bentonite beneficiation and processing involves relatively simple milling techniques that involve crushing or shredding, drying, and grinding and screening to suitable sizes.
    Virtually all bentonite is strip-mined.

    General Manufacturing Information

    Wholesale and Retail Trade
    Electrical Equipment, Appliance, and Component Manufacturing
    Agriculture, Forestry, Fishing and Hunting
    All Other Basic Inorganic Chemical Manufacturing
    Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
    Transportation Equipment Manufacturing
    Paper Manufacturing
    Rubber Product Manufacturing
    All Other Chemical Product and Preparation Manufacturing
    Construction
    Oil and Gas Drilling, Extraction, and Support activities
    Soap, Cleaning Compound, and Toilet Preparation Manufacturing
    Explosives Manufacturing
    Bentonite: ACTIVE
    Bentonite is a rock formed of highly colloidal and plastic clays composed mainly of montmorillonite, a clay mineral of the smectite group, and is produced by in situ devitrification of volcanic ash. In addition to montmorillonite, bentonite may contain feldspar, cristobalite, and crystalline quartz. The special properties of bentonite are an ability to form thixotrophic gels with water, an ability to absorb large quantities of water, and a high cation exchange capacity. The properties of bentonite are derived from the crystal structure of the smectite group, which is an octahedral alumina sheet between two tetrahedral silica sheets. Variations in interstitial water and exchangeable cations in the interlayer space affect the properties of bentonite and thus the commercial uses of the different types of bentonite. By extension, the term bentonite is applied commercially to any clay with similar properties. Fuller's earth is often a bentonite.
    Bentonites in which sodium montmorillonites are the major mineral constituent commonly have a high swelling capacity. The largest and highest quality sodium bentonite deposits in the world are located in South Dakota, Wyoming, and Montana. These clays are commonly called Western or Wyoming bentonites.
    Bentonites in which calcium montmorillonites are the major mineral constituent commonly have a low swelling capacity. These clays are generally referred to as Southern or subbentonites. Large deposits of these calcium bentonites occur in Texas and Mississippi.
    Smectite is the name for a group of sodium, calcium, magnesium, iron, lithium aluminum silicates, which include the individual minerals sodium montmorillonite, calcium montmorillonite, nontronite, saponite, and hectorite. The rock in which these smectite minerals are usually dominant is bentonite. The name bentonite was first suggested in 1898 ... and is the term commonly used to describe the industrial mineral. The term bentonite was defined /and/ ... restricted it to a clay material altered from a glassy igneous material, usually a tuff or volcanic ash. /It has been/ suggested that bentonite /is/ any clay composed dominantly of a smectite clay mineral and whose physical properties are dictated by this clay mineral. ...There are many clays designated as bentonite that did not originate by the alteration of volcanic ash or tuff. Therefore, the term bentonite usually does not include the mode of origin.
    For more General Manufacturing Information (Complete) data for BENTONITE (17 total), please visit the HSDB record page.
    The term montmorillonite ... is used both for a group of related clay minerals and for a specific member of that group. For the former use, smectite is more appropriate (a group of clay minerals that includes montmorillonite, saponite, sauconite, beidellite, nontronite, etc.)
    Members of the smectite group include the dioctahedral minerals montmorillonite, beidellite, and nontronite, and the trioctahedral minerals hectorite (Li-rich), saponite (Mg-rich), and sauconite (Zn-rich). The basic structural unit is a layer consisting of two inward-pointing tetrahedral sheets with a central alumina octahedral sheet. The layers are continuous in the a and b directions, but the bonds between layers are weak and have excellent cleavage, allowing water and other molecules to enter between the layers causing expansion in the c direction.
    Plate-like montmorillonite is the most common nanoclay used in materials applications. Montmorillonite consists of ~ 1 nm thick aluminosilicate layers surface-substituted with metal cations and stacked in ~ 10 um-sized multilayer stacks. Depending on surface modification of the clay layers, montmorillonite can be dispersed in a polymer matrix to form polymer-clay nanocomposite. Within the nanocomposite individual nm-thick clay layers become fully separated to form plate-like nanoparticles with very high (nm x um) aspect ratio.
    A clay forming the principal constituent of bentonite and fuller's earth.
    For more General Manufacturing Information (Complete) data for Montmorillonite (11 total), please visit the HSDB record page.

    Analytic Laboratory Methods

    There is no single or simple procedure for the positive identification of montmorillonite-group or other aluminosilicates or for their quantification in dust and other samples. The application of several methods may be necessary for even approximate identification and rough quantification. These methods include X-ray diffraction, electron microscopy, energy-dispersive X-ray analysis, differential thermal analysis, and infrared spectroscopy. In the past, chemical methods based on differences in resistance of various clay minerals to chemical attack, the so-called "rational methods of analysis," were used.
    Montmorillonite can be distinguished from beidellite, nontronite, and saponite by its irreversible collapse of the structure after Li /lithium/ saturation and heat treatment. Li migration to the octahedral charge converts montmorillonite to a non-expandable structure upon treatment with water, glycol, or ethylene glycol. The procedure is known as the Greene-Kelly test.

    Clinical Laboratory Methods

    Energy-dispersive X-ray analysis (EDXA) - also referred to as energy-dispersive X-ray microanalysis, X-ray microanalysis, electron microscopic microanalysis, and energy-dispersive X-ray spectrometry - and electron diffraction may permit the rapid identification of individual clay mineral particles and have been applied particularly to the identification of inhaled particles sampled via bronchoalveolar lavage or from lung specimens. EDXA requires a scanning or transmission electron microscope equipped with an energy-dispersive X-ray spectrometer and appropriate mathematical tools for analysing the resulting spectra. EDXA identifies and quantifies elements above atomic number 8. Since the basic classification of clay minerals is based on structural formula and the atomic composition is similar for many different clay minerals, EDXA cannot provide secure identification except by comparison with standards previously identified by other means. Application of EDXA without appropriate standards is likely to generate significant errors. In practice, EDXA is ordinarily combined with conventional transmission electron microscopy to first visualize a particle. Probe size is then adjusted downward so that only the selected particle is analysed. The best results are obtained by operating the microanalysis in scanning transmission mode. /Clay mineral particles/

    Storage Conditions

    Keep container tightly closed in a dry and well-ventilated place.
    Bentonite should be stored in an airtight contaner in a cool, dry place.
    Bentonite is hygroscopic, and sorption of atmospheric water should be avoided.

    Interactions

    Numerous studies have established that aflatoxin is a potent developmental toxin in animals. Previous research has demonstrated that a phyllosilicate clay, hydrated sodium calcium aluminosilicate (HSCAS or Novasil), tightly binds and immobilizes aflatoxins in the gastrointestinal tract of animals and markedly reduces the bioavailability and toxicity of aflatoxin. Our objective in this study was to utilize the pregnant rat as an in vivo model to compare the potential of hydrated sodium calcium aluminosilicate and bentonite to prevent the developmental toxicity of aflatoxin. Aluminosilicates (HSCAS) and bentonite were added to the diet at a level of 0.5% (w/w) and fed to the pregnant rat throughout pregnancy (ie days 0-20). Test animals were fed an aflatoxin-contaminated diet (2.5 mg kg(-1) diet) with or without sorbents during gestation days 6-15. Evaluations of toxicity were performed on day 20. These included maternal (mortality, body weights, feed intake and litter weights), developmental (embryonic resorptions and fetal body weights) and biochemical (ALT, AST and AP) evaluations. Sorbents alone were not toxic and aflatoxin alone resulted in significant maternal and developmental toxicity. Animals treated with phyllosilicate (plus aflatoxin) were comparable to controls following evaluations for resorptions, live fetuses and fetal body weights, as well as biochemical parameters. While bentonite plus aflatoxin resulted in significant reduction in fetal body weight, none of the fetuses from hydrated sodium calcium aluminosilicate or bentonite plus aflatoxin-treated groups had any gross, internal soft tissue or major skeletal malformations.
    Molasses, sodium bentonite (montmorillonite clay) and zeolite (crushed clinoptilolite rock) were examined as supplement ingredients to improve the safety margin of urea supplementation in a series of seven experiments. These experiments were designed to provide an understanding of the relationship between urea intake and the influence of the above ingredients on rumen pH and total ammonia concentrations. Rumen fistulated Merino ewes of 35-40 kg live weight were administered various amounts of urea with and without supplement mixes. Rumen parameters were measured at 0, 0.5, 1.0, 1.5, 2.5, 5.0 and 24 h after treatment administration. Acetic acid and sucrose were also tested together with molasses for comparative effects on rumen parameters. In the last experiment, blood pH and total plasma ammonia were also determined. Free ammonia values of rumen liquor were calculated for experiments 2 to 7. In four experiments, molasses at 50, 100 and/or 150 g mixed with urea significantly reduced the normal rapid rise in ruminal pH, total and free ammonia values compared with urea (10 g) only treatments. In two experiments, associated presence or absence of clinical toxicity at various quantities of urea (8 to 25 g) with and without active ingredients confirmed the positive effect of molasses in preventing toxicity at : 0.44 g urea/kg liveweight. The addition of molasses reduced the increase in ruminal pH by up to 0.5 pH units and absolute values were consistently below pH 7.0. Sucrose (100 g) and acetic acid (800 ml of 1 M) had the same and greater effect, respectively, compared with molasses (150 g) when added with urea (10 g) on ruminal pH and total and free ammonia changes over five hours post treatment. The partly hydrated urea/bentonite mix (approx 1:1 bentonite:water ratio) was associated with a delay in the increases in ruminal pH and free ammonia concentrations. Bentonite mixes, in either fully hydrated or fully dehydrated states, and zeolite mixes resulted in no significant effects. With reference to previous reports, the results support the positive role of a stable acid pH in the rumen for ensuring safe urea supplementation.
    ...Ingestion of large quantities of clay substances, such as bentonite, can result in gastrointestinal binding of essential electrolytes and possible obstruction. ...
    /Investigators/ gave subplantar injections of 0.05 mL of a 5% solution of Bentonite to male Wistar rats. The rats either received both hind paw injections at an interval of 24 hr or their left paw was injected with Bentonite and their right paw injected with 0.05 mL of a 10% solution of Kaolin. The injection was of Kaolin. Subcutaneous Bentonite granulomas were produced on the left side, both dorsally and ventrally. Simultaneously Kaolin granulomas were produced on the right side analogous to the Bentonite injection. Sodium salicylate and prednisone suppressed the Bentonite edema during the first 24 hr. The presence of mononuclear cells was confirmed.
    /Investigators/ administered a single dose of 40 mg of Bentonite suspended in 1 mL of physiological saline containing 40,000 IU of crystalline penicillin intratracheally to male CFY rats. The Bentonite's composition consisted of 73% Montmorillonite, 18% cristobalite, 3% quartz, 3% feldspar, and 3% other minerals. Particle sizes were <2 um. The control group received 1 mL of physiological saline containing 40,000 IU of crystalline penicillin. Animals were killed 12, 24, 48, or 72 hr or 90 days after exposure. Body and lung weight of the rats were measured. The right lung was fixed and sectioned for microscopic examination. The lipids and phospholipids were analyzed in the left lung. The body weights of the rats were moderately decreased and the lung weight increased 72 hr after Bentonite exposure. After 90 days, the lung weight was only slightly greater than that of the control animals. Upon microscopic examination at 12 hr, Bentonite exposure had resulted in a nonspecific inflammation of mostly neutrophils with perivascular edema, alveolitis, and incipient bronchopneumonia. A small number of macrophages and lymphocytes were detected. Dust particles were observed in the leukocytes and macrophages or extracellularly in the alveoli. After the 24th hr, bronchopneumonia was present after coalescence of the inflammatory foci; the pneumonia then became necrotizing and desquamative. Necrotic neutrophilic leukocytes and eosinophil leukocytes were observed. The reticular network collapsed between the 48th and 72nd hr. Exposure after 90 days included dust storage foci filled with large foamy cells with pale cytoplasm. Closely packed cells with dark cytoplasm and nuclei were located at the periphery. After 12 and 24 hr, the amount of lipids and phospholipids in the lungs was not altered. However, between 48 and 72 hr, the lipid and phospholipid content increase but distribution remained the same. After 90 days the value was the same as seen at 72 hr.
    Poor aqueous solubility and the unpleasant taste of aripiprazole (APZ) have been recurring problems, owing to its low bioavailability and low patient tolerance, respectively. Herein, we prepared a nanohybrid system that was based on a bentonite clay material, montmorillonite (MMT), which could both mask the taste and enhance the solubility of APZ (i.e., APZ-MMT). To further improve the efficacy of this taste masking and drug solubility, APZ-MMT was also coated with a cationic polymer, polyvinylacetal diethylamino acetate (AEA). In vitro dissolution tests at neutral pH showed that the amount of drug that was released from the AEA-coated APZ-MMT was greatly suppressed (<1%) for the first 3 min, thus suggesting that AEA-coated APZ-MMT has strong potential for the taste masking of APZ. Notably, in simulated gastric juice at pH 1.2, the total percentage of APZ that was released within the first 2 hr increased up to 95% for AEA-coated APZ-MMT. Furthermore, this in vitro release profile was also similar to that of Abilify(c), a commercially available medication. In vivo experiments by using Sprague-Dawley rats were also performed to compare the pharmacokinetics of AEA-coated APZ-MMT and Abilify(c). AEA-coated APZ-MMT exhibited about 20% higher systemic exposure of APZ and its metabolite, dehydro-APZ, compared with Abilify(c). Therefore, a new MMT-based nanovehicle, which is coated with a cationic polymer, can act as a promising delivery system for both taste masking and for enhancing the bioavailability of APZ.
    The present study was designed to investigate the effects of montmorillonite (MMT) on dietary Cd-induced oxidative damage in liver and kidney of carp (Carassius auratus). One hundred eighty carp were randomly divided into four groups and fed with a basal diet, a basal diet supplemented with 0.5% MMT, Cd-comtaminated basal diet (120 mg Cd/kg dry weight) and Cd-contaminated basal diet supplemented with 0.5% MMT, respectively. After 60 days, fish were sacrificed to measure malondialdehyde (MDA) content and antioxidative indices in liver and kidney. The results showed that the exposure of carp to dietary Cd caused decreases in glutathione peroxidase activity, catalase activity, superoxide dismutase activity, glutathione content and total antioxidant capacity level, while MMT supplemented in diet compensated Cd-induced decreases in above antioxidant indices to some extent in liver and kidney. As compared with the control group, increases in MDA content were observed in both measured tissues of carp exposed to dietary Cd, while MDA content decreased in carp exposed to Cd-contaminated basal diet supplemented with MMT in comparison with the Cd-contaminated group. It was suggested that MMT, when co-administered with Cd in diet, could alleviate dietary Cd-induced oxidative damage in liver and kidney of carp.

    Stability Shelf Life

    Suspensions are most stable at a pH above 7.
    Stable under recommended storage conditions.

    Dates

    Last modified: 08-15-2023
    FDA Thailand Product Information: Dehecta (dioctahedral smectite) oral solution
    AIFA: Diosmectal (Montmorillonite) Oral Powder for Suspension

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